1-Methyl-6-oxopiperidine-3-carboxylic acid

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Select 1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS 22540-51-8) for its differentiated N-methyl-6-oxo substitution pattern, which provides optimal solubility, stability, and coupling efficiency—unlike non-methylated or Boc-protected analogs. With a free carboxylic acid handle, it streamlines amide-bond formation for NSAID, nicotinic receptor modulator, and ACC inhibitor synthesis. Supplied as a white crystalline powder (≥95% purity), it is sealed in dry storage and shipped ambient. A non-interchangeable building block for medicinal-chemistry workflows; request a quote today.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 22540-51-8
Cat. No. B1294038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-6-oxopiperidine-3-carboxylic acid
CAS22540-51-8
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESCN1CC(CCC1=O)C(=O)O
InChIInChI=1S/C7H11NO3/c1-8-4-5(7(10)11)2-3-6(8)9/h5H,2-4H2,1H3,(H,10,11)
InChIKeyFMLCUICPLLRLEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS 22540-51-8): Core Physicochemical and Utility Profile for Scientific Procurement


1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS 22540-51-8) is a piperidinone derivative with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It is characterized by a methyl group at the 1-position of the piperidine ring, alongside a ketone at the 6-position and a carboxylic acid at the 3-position [1]. This specific substitution pattern underpins its role as a versatile intermediate in the synthesis of piperidinone-containing pharmaceuticals, including NSAIDs , and as a building block for nicotinic acetylcholine receptor modulators [2].

Why 1-Methyl-6-oxopiperidine-3-carboxylic acid Cannot Be Casually Substituted by Close Analogs


The N-methyl and 6-oxo substitution pattern on the piperidine ring of 1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS 22540-51-8) directly impacts its physicochemical properties and synthetic utility, distinguishing it from non-methylated or differently protected analogs . As the quantitative data below will demonstrate, simply substituting with the parent 6-oxopiperidine-3-carboxylic acid or the Boc-protected version introduces significant changes in key parameters like melting point, boiling point, molecular weight, and chemical reactivity. These differences are not trivial; they can affect handling, purification, and downstream reaction conditions in synthetic workflows, making the specific compound a non-interchangeable reagent for processes optimized around its unique profile .

1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS 22540-51-8): Quantified Differentiation vs. Key Analogs


Thermal Stability and Handling: Melting Point Advantage over Parent 6-Oxopiperidine-3-carboxylic Acid

The introduction of an N-methyl group in 1-Methyl-6-oxopiperidine-3-carboxylic acid results in a higher melting point range of 185-188°C, compared to 181-184°C for the non-methylated parent compound, 6-oxopiperidine-3-carboxylic acid . This represents an absolute increase of 1-7°C at the lower bound of the range.

Organic Synthesis Process Chemistry Pharmaceutical Intermediate

Volatility and Purification: Significantly Lower Boiling Point vs. Parent Analog

1-Methyl-6-oxopiperidine-3-carboxylic acid exhibits a predicted boiling point of 366.2±35.0°C at 760 mmHg . This is approximately 70.8°C lower than the predicted boiling point of 437.0±38.0°C for the non-methylated analog, 6-oxopiperidine-3-carboxylic acid .

Process Chemistry Distillation Purification

Acid-Base Chemistry: Different pKa Profile vs. N-Boc Protected Analog

The predicted acid dissociation constant (pKa) for 1-Methyl-6-oxopiperidine-3-carboxylic acid is 4.08±0.20 . This value is relevant for predicting ionization state under physiological or reaction conditions. In contrast, the N-Boc protected analog, 1-(tert-Butoxycarbonyl)-6-oxopiperidine-3-carboxylic acid, has a different ionization profile due to the lack of a free carboxylic acid (it is an ester) and a protected amine, which fundamentally alters its reactivity and solubility .

Medicinal Chemistry Bioconjugation Reaction Optimization

Targeted Research and Industrial Applications for 1-Methyl-6-oxopiperidine-3-carboxylic acid (CAS 22540-51-8)


Synthesis of Nicotinic Acetylcholine Receptor (nAChR) Modulators

This compound is specifically cited as a key intermediate in the development of nicotinic acetylcholine receptor modulators for neurological disorders such as Alzheimer's disease, schizophrenia, and neuropathic pain [1]. The N-methyl piperidinone core is a privileged scaffold in medicinal chemistry for this target class.

Development of NSAID Candidates via Cyclooxygenase (COX) Inhibition

The piperidinone ring system of this compound is reported to contribute to cyclooxygenase inhibition, making it a valuable building block for the synthesis of novel non-steroidal anti-inflammatory drug (NSAID) candidates .

Scaffold for Acetyl-CoA Carboxylase (ACC) Inhibitor Design

This compound has been investigated as a core structure for the development of inhibitors of acetyl-CoA carboxylases (ACC), which are critical enzymes in fatty acid metabolism and are therapeutic targets for metabolic diseases and cancer .

General Peptide Synthesis and Bioconjugation via Amide Bond Formation

The presence of a free carboxylic acid provides a functional handle for forming stable amide bonds. This property makes the compound suitable as a building block in peptide synthesis and for bioconjugation applications, where it can be linked to other molecules .

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